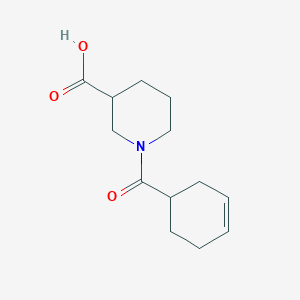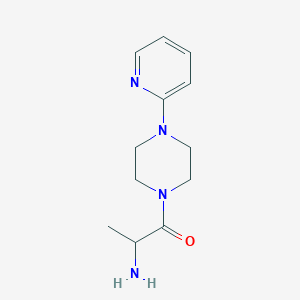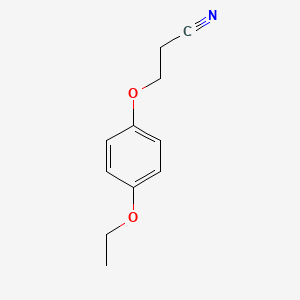
3-(2,3-Dichlorobenzoyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dichlorobenzoyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound this compound is characterized by the presence of a dichlorobenzoyl group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorobenzoyl)thiophene typically involves the acylation of thiophene with 2,3-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
Thiophene+2,3-Dichlorobenzoyl chlorideAlCl3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(2,3-Dichlorobenzoyl)thiophene can undergo various chemical reactions, including:
Electrophilic substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Nucleophilic substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, especially at the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different functionalized derivatives.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated thiophene derivatives, while nucleophilic substitution can lead to the formation of substituted benzoyl thiophenes.
科学研究应用
3-(2,3-Dichlorobenzoyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 3-(2,3-Dichlorobenzoyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dichlorobenzoyl group can enhance the compound’s binding affinity and specificity for its target, while the thiophene ring can contribute to the compound’s overall stability and electronic properties.
相似化合物的比较
Similar Compounds
2,3-Dichlorobenzoylthiophene: Similar structure but with different substitution patterns.
Thiophene-2-carboxylic acid: Lacks the dichlorobenzoyl group but shares the thiophene core.
Benzoylthiophene: Contains a benzoyl group instead of a dichlorobenzoyl group.
Uniqueness
3-(2,3-Dichlorobenzoyl)thiophene is unique due to the presence of the dichlorobenzoyl group, which imparts distinct electronic and steric properties
属性
IUPAC Name |
(2,3-dichlorophenyl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2OS/c12-9-3-1-2-8(10(9)13)11(14)7-4-5-15-6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOCXAXBZJAJMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641854 |
Source


|
| Record name | (2,3-Dichlorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-50-1 |
Source


|
| Record name | (2,3-Dichlorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
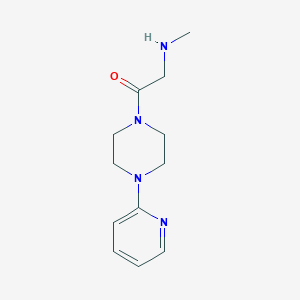
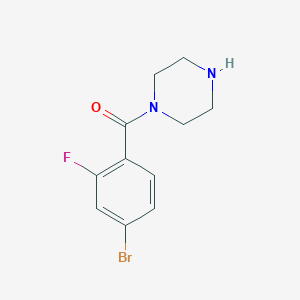
![1-[4-(Piperidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1368510.png)
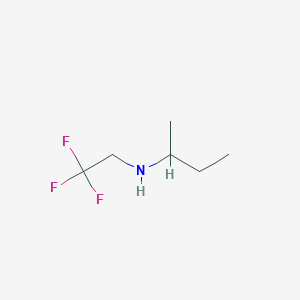

![1-Benzyl-5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1368516.png)
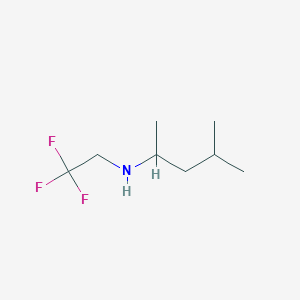
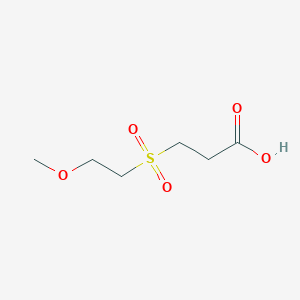
![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1368525.png)

![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1368529.png)
